

# (5R,5'R)-Dihydroxy Lysinonorleucine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: (5R,5'R)-Dihydroxy  
Lysinonorleucine

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An In-Depth Technical Guide to (5R,5'R)-Dihydroxylysinonorleucine

## For Researchers, Scientists, and Drug Development Professionals

(5R,5'R)-Dihydroxylysinonorleucine is a crucial, naturally occurring amino acid derivative that functions as a covalent cross-link in mature collagen. This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and the experimental methodologies used for its study.

## Chemical Structure and Properties

(5R,5'R)-Dihydroxylysinonorleucine, also known by its synonym (5R)-N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine, is one of the stereoisomers of dihydroxylysinonorleucine (DHLNL)[1][2]. It is formed from two modified lysine residues within collagen polypeptide chains.

The chemical identity and physical properties of (5R,5'R)-Dihydroxylysinonorleucine are summarized below.

### Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	869111-52-4	[1]
Molecular Formula	C12H25N3O6	[1][3]
Molecular Weight	307.34 g/mol	[1][3]
SMILES	C(C--INVALID-LINK--N)-- INVALID-LINK-- O)N)O">C@HO	[1]
InChI	InChI=1S/C12H25N3O6/c13- 9(11(18)19)3-1-7(16)5-15-6- 8(17)2-4-10(14)12(20)21/h7- 10,15-17H,1-6,13-14H2, (H,18,19) (H,20,21)/t7-,8-,9+,10+/m1/s1	[1]
Storage Temperature	-20°C	[1]
Physical Format	Neat	[1]

## Biological Role and Significance

Dihydroxylysinyonorleucine is a reducible, lysine-derived cross-link essential for the structural integrity and stability of collagen fibers[4]. Its concentration is low in the initial stages of connective tissue formation but increases significantly as collagen matures, correlating with the development of robust collagen fibers and bundles[5]. This cross-link is formed through a series of post-translational modifications, which are critical for the proper function of tissues requiring high tensile strength, such as skin, bone, and tendons.

In vivo, dihydroxylysinyonorleucine is often found in a glycosylated state, with glucosylgalactosyl residues attached[5]. The formation pathway involves the enzymatic conversion of lysine residues on procollagen molecules into reactive aldehydes, which then condense with hydroxylysine residues on adjacent molecules.

Caption: Biosynthesis pathway of the DHLNL collagen cross-link.

## Experimental Protocols

### Isolation and Purification from Biological Tissues

The isolation of dihydroxylysinoxonorleucine and its isomers from tissues like bovine skin requires multi-step purification.

Protocol: Isolation from Bovine Skin[6]

- Tissue Preparation: Freeze and pulverize bovine skin.
- Hydrolysis: Perform acid hydrolysis of the tissue sample to break down collagen into its constituent amino acids and cross-links.
- Initial Purification: Subject the hydrolysate to preparative fibrous cellulose chromatography to separate components based on polarity.
- Secondary Purification: Further purify the fractions containing hydroxylysinoxonorleucine (HLNL) using silica chromatography.
- Diastereoisomer Separation: Employ ion-exchange chromatography (IEC) to separate the different diastereoisomers of DHLNL[6].

### Characterization Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive method for the detection and quantification of collagen cross-links without the need for derivatization[6].

Protocol: LC-HRMS Analysis[6]

- Sample Preparation: Apply the purified sample containing cross-links onto a diamond hydride column.
- Elution: Use a gradient of water and acetonitrile, both containing 0.1% (w/v) formic acid, to elute the cross-links from the column.
- Detection: Detect the separated cross-links using high-resolution accurate-mass mass spectrometry (HRMS). This allows for detection in the sub-picomole range. Tandem MS

(MS/MS or MS<sup>2</sup>) can be used to confirm the sequence and locate post-translational modifications[7].

Caption: General workflow for LC-MS/MS analysis of collagen cross-links.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the definitive structural elucidation and stereochemical assignment of complex molecules.

Protocol: NMR Analysis

- Sample Preparation: Dissolve a sufficient quantity of the highly purified DHLNL isomer in a suitable deuterated solvent (e.g., D<sub>2</sub>O).
- Data Acquisition: Record 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer (e.g., 700 MHz)[8].
- Analysis:
  - <sup>13</sup>C NMR: Compare the spectrum with those of lysine and hydroxylysine to assign carbon signals. The presence of single and double peaks corresponding to the respective precursor amino acids can confirm the structure[6].
  - <sup>1</sup>H NMR: A detailed proton NMR study can unequivocally confirm the stereochemical structure of diol derivatives[9].
  - 2D NMR: Use correlation spectra to establish connectivity and confirm the complete chemical structure.

## Chemical Synthesis

The enantioselective synthesis of (2S,2'S,5R,5'R)-5,5'-dihydroxylysinonorleucine has been achieved, providing access to pure standards for research.

Protocol: Enantioselective Synthesis[10]

- Chiral Precursor: Utilize the Williams' glycine template methodology. This approach allows for the stereocontrolled introduction of the  $\alpha$ -carbon stereocenter.

- Side-Chain Construction: Build the hydroxylated side chains required for the dimeric amino acid.
- Coupling: Couple the two protected amino acid precursors to form the dimeric structure.
- Deprotection: Remove the protecting groups to yield the final, enantiomerically pure (2S,2'S,5R,5'R)-5,5'-dihydroxylysinylnorleucine. Other related syntheses have been developed for precursors like (2S,5R)-5-hydroxylysine[11].

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- To cite this document: BenchChem. [(5R,5'R)-Dihydroxy Lysinonorleucine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143343#5r-5-r-dihydroxy-lysinonorleucine-chemical-structure-and-properties\]](https://www.benchchem.com/product/b143343#5r-5-r-dihydroxy-lysinonorleucine-chemical-structure-and-properties)

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